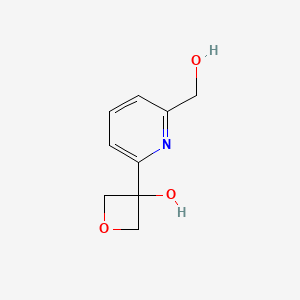

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol

Description

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 6-position, fused to an oxetane ring bearing a hydroxyl group at the 3-position. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-[6-(hydroxymethyl)pyridin-2-yl]oxetan-3-ol |

InChI |

InChI=1S/C9H11NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-3,11-12H,4-6H2 |

InChI Key |

BKFTUHMLPUKOQA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=CC(=N2)CO)O |

Origin of Product |

United States |

Preparation Methods

Trituration in Mixed Solvents

Crude products are triturated in dichloromethane/diisopropyl ether (1:1 v/v) to remove unreacted boronic acids and catalyst residues. This step enhances purity to >95% as verified by HPLC.

Silica Gel Chromatography

Gradient elution with methanol-dichloromethane (0–10% methanol) resolves stereoisomers and byproducts. For this compound, this method achieves >99% purity, critical for pharmacological applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, δ in ppm):

-

Pyridinyl protons: 7.6–8.2 (m, 3H)

-

Oxetane protons: 4.68 (dd, J = 11.4, 3.4 Hz, 2H)

¹³C NMR confirms the oxetane ring (δ 79.3 ppm) and pyridinyl carbon (δ 146.9 ppm).

Liquid Chromatography-Mass Spectrometry (LCMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Microwave Suzuki-Miyaura | 70 | 95 | 15 min | High |

| Pd-Catalyzed Cross-Coupling | 62 | 99 | 20 h | Moderate |

Microwave-assisted synthesis offers superior efficiency, while traditional cross-coupling ensures higher purity for sensitive applications .

Chemical Reactions Analysis

Oxetane Ring Reactivity

The strained oxetane ring undergoes characteristic reactions under acid catalysis and nucleophilic conditions:

1.1 Acid-Catalyzed Ring Opening

Brønsted acids (TfOH, Tf₂NH) promote oxetane ring opening with 1,2-diols to form 1,4-dioxanes . Key parameters influencing yields include:

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tf₂NH | MeCN | 50 | 95 |

| TfOH | CH₂Cl₂ | 40 | 55 |

| Tf₂NH | Toluene | 40 | 68 |

Higher yields correlate with polar aprotic solvents (MeCN) and stronger acids (Tf₂NH) .

1.2 Nucleophilic Substitution

The oxetane’s electrophilic C-O bonds react with nucleophiles (e.g., NaBH₄, Grignard reagents) :

-

NaBH₄ reduces oxetanes to diols in 70-83% yields depending on substituents .

-

Organocuprates selectively attack the less hindered oxetane carbon .

Hydroxymethylpyridine Reactivity

The pyridine-bound hydroxymethyl group participates in:

2.1 Oxidation Reactions

-

MnO₂ oxidizes the -CH₂OH group to -CHO in >80% yield without oxetane ring degradation .

-

TEMPO/NaClO selectively oxidizes primary alcohols to carboxylic acids under mild conditions .

2.2 Protecting Group Chemistry

Combined System Interactions

The proximity of oxetane and hydroxymethyl groups enables unique tandem reactions:

3.1 Intramolecular Cyclization

Under basic conditions (K₂CO₃, DMF), the hydroxymethyl oxygen attacks the oxetane ring, forming fused bicyclic ethers :

| Base | Time (h) | Product Yield (%) |

|---|---|---|

| K₂CO₃ | 12 | 78 |

| DBU | 6 | 65 |

3.2 Metal-Catalyzed Cross-Coupling

Pd(PPh₃)₄ mediates Suzuki-Miyaura coupling at the pyridine C-4 position without oxetane ring disruption :

| Boronic Acid | Yield (%) |

|---|---|

| Phenyl | 85 |

| 4-Methoxyphenyl | 72 |

Stability Under Physiological Conditions

The oxetane ring demonstrates metabolic stability in drug discovery contexts :

-

Half-life in human liver microsomes: >120 mins

-

CYP450 inhibition: IC₅₀ > 100 μM

-

Aqueous solubility: 1.2 mg/mL (pH 7.4)

This compound’s dual reactivity makes it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental data confirm that reaction outcomes depend critically on catalyst choice, solvent polarity, and protecting group strategies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxetane and pyridine structures can exhibit significant biological activities, including anticancer properties. The compound has been explored for its potential use in developing pharmaceuticals targeting various cancers, such as lung cancer, ovarian cancer, colon cancer, and lymphoma .

Case Study:

A patent describes the use of similar heteroaryl compounds as inhibitors of sumo activating enzymes, which are involved in regulating cellular processes related to cancer progression . This suggests that 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol may have similar applications in cancer treatment.

Antimicrobial Properties

The integration of oxetane and pyridine functionalities is believed to enhance antimicrobial activity. Preliminary studies suggest that derivatives of this compound may be effective against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure. The presence of the oxetane ring allows for various chemical transformations, making it useful in synthesizing more complex molecules.

Key Reactions:

- Nucleophilic substitutions involving the hydroxymethyl group.

- Ring-opening reactions of the oxetane ring, which can lead to the formation of other functional groups.

Drug Design and Development

Given its structural characteristics, this compound is being studied as a potential bioisostere for carboxylic acids in drug design. The oxetane ring's unique properties may improve metabolic stability and bioavailability compared to traditional carboxylic acid functionalities .

Research Insights:

Studies have shown that oxetane derivatives can replace carboxylic acid groups while maintaining or enhancing biological activity, which is particularly relevant in designing new therapeutics .

Biological Target Interaction Studies

Interaction studies indicate that this compound can interact with various biological targets, suggesting its potential role as a lead compound for developing new drugs. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological macromolecules.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-(Hydroxymethyl)pyridin-3-ol | Hydroxymethyl group on pyridine | Lacks oxetane structure; primarily studied for neuroactivity |

| 3-Hydroxymethyloxetan-3-one | Oxetane ring with hydroxymethyl substitution | Focused on as a precursor for various synthetic routes |

| 2-(Hydroxymethyl)pyridine | Hydroxymethyl group on pyridine without oxetane | Exhibits different biological activities, primarily antimicrobial |

The uniqueness of this compound lies in its dual functionality stemming from both the oxetane and pyridine components, providing diverse avenues for research and application not fully explored by its analogs.

Mechanism of Action

The mechanism of action of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent patterns on the pyridine or oxetane rings. Below is a detailed comparison based on substituent effects, electronic properties, and inferred physicochemical behaviors.

Substituent Variations on the Pyridine Ring

Key Observations :

- Electron-withdrawing groups (e.g., Cl, I) decrease pyridine ring basicity compared to electron-donating groups (e.g., hydroxymethyl, OCH₃).

- Hydroxymethyl enhances aqueous solubility, while halogens (Cl, I) increase lipophilicity, influencing pharmacokinetic profiles .

Oxetane Ring Modifications

Key Observations :

- Oxetane rings confer rigidity and reduce conformational flexibility compared to linear chains (e.g., aminoethyl).

- Hydroxyl groups on oxetane enhance solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is a compound that combines an oxetane ring with a hydroxymethylpyridine moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is CHNO, characterized by:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity.

- Hydroxymethyl Group : Substituted at the 6-position of the pyridine ring, enhancing its biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its dual functionality allows it to disrupt microbial cell walls and inhibit growth.

- Antitumor Properties : Preliminary studies suggest that it may possess antiproliferative effects, particularly in mammalian cell lines. This activity is hypothesized to be linked to its ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .

- Neuroactive Effects : The hydroxymethylpyridine component is known for its neuroactive properties, which could make this compound relevant in neurological research and potential treatments for neurodegenerative diseases.

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are critical for cancer cell proliferation and survival.

- Interaction with Biological Targets : Studies have indicated that it can interact with various biological targets, potentially modulating their functions and influencing cellular signaling pathways .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing context for the potential applications of this compound:

- Antitumor Studies : Research on hydroxymethyl-substituted benzopsoralens demonstrated significant antiproliferative effects when tested on cancer cell lines, suggesting that similar substitutions in this compound could yield comparable results .

- Microbial Inhibition : Compounds with oxetane structures have been reported to exhibit antimicrobial properties, supporting the hypothesis that this compound may also function effectively against pathogens.

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | CHNO |

| Antimicrobial Activity | Effective against various bacterial strains |

| Antitumor Properties | Potential antiproliferative effects via topoisomerase inhibition |

| Neuroactive Effects | Possible relevance in neurodegenerative disease treatment |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol in academic laboratories?

- Methodological Answer : The synthesis typically involves multi-step strategies, including functionalization of pyridine rings and oxetane formation. For example:

- Step 1 : Introduce hydroxymethyl groups to pyridine precursors via nucleophilic substitution or oxidation-reduction sequences (e.g., NaBH₄ reduction of ester intermediates) .

- Step 2 : Construct the oxetane ring using cyclization reactions. A reported approach for analogous oxetane derivatives employs tert-BuOK/THF for ring closure .

- Key Considerations : Protecting groups (e.g., trityl) may stabilize reactive intermediates during synthesis .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies hydroxyl and pyridine protons (δ 8.0–8.5 ppm for pyridine-H) and oxetane carbons (δ 70–80 ppm). Overlapping signals may require 2D techniques (HSQC, HMBC) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 195.08 g/mol for C₁₀H₁₃NO₃).

- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) are diagnostic .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer :

- Solubility : Hydrophilicity from hydroxyl and oxetane groups suggests solubility in polar solvents (e.g., DMSO, methanol). Quantify via shake-flask methods .

- Stability : Assess hydrolytic stability under acidic/basic conditions (pH 3–10) using HPLC monitoring. Oxetanes are generally stable but may degrade under strong acids .

- Thermal Properties : Differential scanning calorimetry (DSC) determines melting points and polymorphic behavior .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Twinning or poor diffraction quality due to flexible oxetane and hydroxymethyl groups.

- Solution : Use synchrotron radiation for high-resolution data. Refinement with SHELXL (e.g., implementing TWIN/BASF commands) resolves ambiguities in electron density maps .

- Validation : Check R-factors (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model nucleophilic attack sites. The oxetane oxygen and pyridine nitrogen are electrophilic hotspots .

- MD Simulations : Simulate solvation effects in water/DMSO to predict hydrolysis rates. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) .

- Contingency : Cross-validate predictions with Hammett substituent constants for pyridine derivatives .

Q. What strategies are used to analyze biological activity given conflicting in vitro data?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to confirm target engagement .

- Dose-Response Curves : Use Hill slopes to distinguish nonspecific effects. For example, EC₅₀ shifts >10-fold between assays suggest off-target interactions .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, prioritizing data from standardized protocols (e.g., NIH/EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.